molecular formula C9H15FO2 B2367291 3-Cyclohexyl-2-fluoropropanoic acid CAS No. 81520-20-9

3-Cyclohexyl-2-fluoropropanoic acid

Cat. No.: B2367291
CAS No.: 81520-20-9
M. Wt: 174.215
InChI Key: GBRVBBDXMLRPCC-UHFFFAOYSA-N
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Description

3-Cyclohexyl-2-fluoropropanoic acid is an organic compound with the molecular formula C9H15FO2 It is characterized by a cyclohexyl group attached to a fluorinated propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-2-fluoropropanoic acid typically involves the fluorination of a suitable precursor, such as cyclohexylpropanoic acid. One common method includes the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom at the desired position. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-2-fluoropropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexyl ketones or cyclohexyl carboxylic acids.

    Reduction: Cyclohexyl alcohols or cyclohexyl aldehydes.

    Substitution: Compounds with various functional groups replacing the fluorine atom.

Scientific Research Applications

3-Cyclohexyl-2-fluoropropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and analgesic drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-2-fluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoropropanoic acid: A simpler analog with a similar fluorinated propanoic acid structure but without the cyclohexyl group.

    Cyclohexylpropanoic acid: Lacks the fluorine atom but shares the cyclohexyl and propanoic acid moieties.

Uniqueness

3-Cyclohexyl-2-fluoropropanoic acid is unique due to the presence of both the cyclohexyl group and the fluorine atom, which confer distinct chemical and biological properties. The cyclohexyl group provides steric bulk and hydrophobicity, while the fluorine atom enhances reactivity and binding interactions.

Properties

IUPAC Name

3-cyclohexyl-2-fluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRVBBDXMLRPCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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